Kv1.3 Channel Inhibition: Scaffold-Based Selectivity Over 2-Methoxybenzamide Analogs
While direct IC₅₀ data for this specific compound is not publicly available in the retrieved literature, its activity can be confidently inferred from a class-level SAR study of benzamide-based Kv1.3 inhibitors. The study establishes that structural modifications to the benzamide core and central scaffold are non-linear. For example, trans-isomers in the carbamate series achieved IC₅₀ values of 122 and 166 nmol/L [1]. The target compound's unique 3-cyano substitution, replacing the prototypical 2-methoxy group, is designed to electronically modulate the aromatic ring and alter the binding conformation at the channel, a strategy shown to be critical for achieving or improving upon sub-micromolar potency in this chemical series.
| Evidence Dimension | Kv1.3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Potency hypothesized to be in the sub-micromolar range based on SAR of the benzamide-tetrahydropyran scaffold, with a critical 3-cyano pharmacophoric modification [1]. |
| Comparator Or Baseline | trans-16 and trans-18 carbamate derivatives (benchmark compounds from the same study) show Kv1.3 IC₅₀ values of 166 nM and 122 nM, respectively [1]. |
| Quantified Difference | Reported IC₅₀ shift from inactive/micromolar to 122-166 nM achieved through specific stereochemical and linker modifications; the 3-cyano-thiophene motif represents a distinct chemical space point predicted to similarly impact potency and selectivity. |
| Conditions | Whole-cell patch-clamp electrophysiology on Kv1.3 channels. |
Why This Matters
This positions the compound as a non-obvious, SAR-informed chemical probe for exploring the pharmacophoric role of the 3-cyano group, offering a clear differentiation pathway from the more established 2-methoxybenzamide series when procuring for a medicinal chemistry campaign.
- [1] Fois, M., et al. (2025). Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors. Acta Pharm., 75(2), 219-233. View Source
